

Spectroscopic Characterization of trans-4-Methoxy- -nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene

CAS No.: 5576-97-6

Cat. No.: B3416047

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Executive Summary & Physicochemical Profile[1][2][3]

4-Methoxy-

-nitrostyrene (CAS: 5576-97-6) is a conjugated nitroalkene predominantly used as a versatile intermediate in organic synthesis, specifically in the preparation of phenethylamines and as a Michael acceptor in asymmetric catalysis.[1]

For researchers and drug development professionals, accurate identification of this compound relies on distinguishing the thermodynamically stable trans (

) isomer from the cis (

) isomer and identifying specific impurities arising from the Henry condensation.[1]

Physicochemical Properties Table[1][3][4][5][6]

Property	Value	Observation/Notes
Molecular Formula		MW: 179.17 g/mol
Appearance	Yellow needles	Crystalline solid
Melting Point	86 – 88 °C	Sharp transition indicates high purity
Solubility	Soluble	, , EtOAc, Acetone
Solubility	Insoluble/Poor	Water, cold Hexanes
Geometry	trans ()	Confirmed by NMR coupling constants

Synthesis & Sample Preparation (The Context)

To understand the spectroscopic data, one must understand the sample's origin.^[1] The standard preparation involves the Henry Reaction (nitroaldol condensation) between 4-methoxybenzaldehyde and nitromethane.^[1]

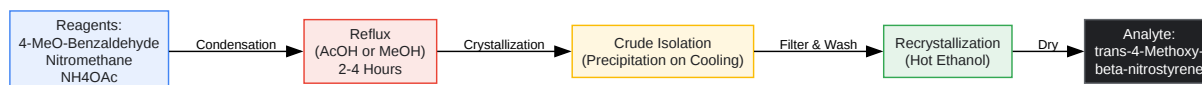
Synthesis Protocol (Henry Condensation)

Note: This protocol is provided for context to identify potential impurities (e.g., unreacted aldehyde).

- Reagents: 4-Methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (catalytic).^[1]
- Conditions: Reflux in glacial acetic acid or methanol for 2–4 hours.
- Isolation: Upon cooling, the highly crystalline product precipitates.^[1]
- Purification: Recrystallization from hot ethanol or methanol is critical to remove the reddish impurities often associated with nitrostyrene polymerization.^[1]

Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte, highlighting where impurities are removed.[1]



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Figure 1: Critical path for the synthesis and isolation of high-purity 4-methoxy-
-nitrostyrene.

Nuclear Magnetic Resonance (NMR) Analysis[1][4] [7]

NMR is the definitive method for establishing the stereochemistry of the alkene.[1] The coupling constant (

) of the vinylic protons is the primary diagnostic metric.[1]

H NMR Data (400 MHz,)

The spectrum is characterized by a para-substituted aromatic system (AA'BB') and a distinct pair of vinylic doublets.[1]

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
Vinylic	7.98	Doublet	1H	13.6 Hz	(Adjacent to ring)
Vinylic	7.55	Doublet	1H	13.6 Hz	(Adjacent to nitro)
Aromatic	7.50	Doublet	2H	8.8 Hz	Ar-H (meta to OMe)
Aromatic	6.97	Doublet	2H	8.8 Hz	Ar-H (ortho to OMe)
Methoxy	3.87	Singlet	3H	-	

Technical Insight (Stereochemistry): The coupling constant of 13.6 Hz between the vinylic protons at 7.98 and 7.55 ppm confirms the

(
) geometry.^[1] A

(
) isomer would typically exhibit a coupling constant in the range of 7–10 Hz.^[1] The

-proton (7.98 ppm) is significantly deshielded due to the combined anisotropic effect of the aromatic ring and the conjugation with the nitro group.^[1]

C NMR Data (100 MHz,)

Shift (ppm)	Assignment	Carbon Type
162.5	C-4 (Ar)	Quaternary (C-O)
139.1	-Alkene	CH (Conjugated)
135.2	-Alkene	CH (Nitro-bearing)
131.2	C-2,6 (Ar)	CH
122.5	C-1 (Ar)	Quaternary
114.8	C-3,5 (Ar)	CH
55.6	Methoxy	

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy provides rapid confirmation of the functional groups, particularly the nitro group and the conjugated system.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber ()	Intensity	Vibrational Mode	Diagnostic Value
1600 – 1630	Medium	C=C Stretch	Conjugated alkene.
1510 – 1520	Strong	Asymmetric	Primary confirmation of nitro group.[1]
1330 – 1340	Strong	Symmetric	Secondary confirmation of nitro group.[1]
1255	Strong	C-O-C Stretch	Aryl alkyl ether (Methoxy).[1]
970 – 980	Medium	=C-H Bending	Out-of-plane bend specific to trans-alkenes.[1]

Mass Spectrometry (EI-MS)[1]

Electron Ionization (70 eV) yields a distinct fragmentation pattern useful for structural verification.[1]

- Molecular Ion (): m/z 179 (Significant intensity, indicating stability of the conjugated system).[1]
- Base Peak: Often m/z 132 or 133.[1]

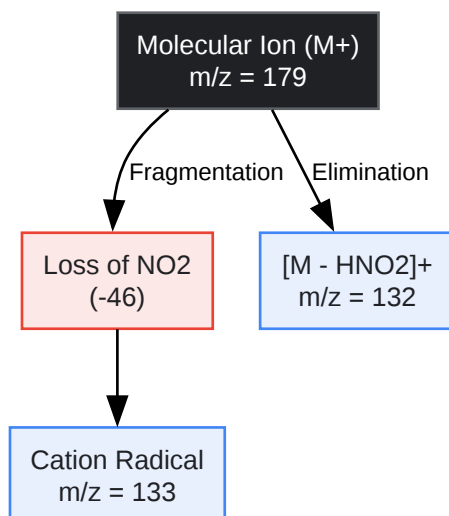
Fragmentation Pathway Logic

The molecule typically fragments via the loss of the nitro group or elements thereof.[1]

- (179): Parent ion.
- Fragment (132/133): Loss of (46 amu) or

(47 amu).[1] The formation of the methoxy-styrene cation is a dominant pathway.[1]

- Fragment (89): Further fragmentation of the aromatic ring system.



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Figure 2: Simplified fragmentation pathway observed in Electron Ionization Mass Spectrometry.

References

- National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of **4-Methoxy-beta-nitrostyrene**. NIST Chemistry WebBook, SRD 69.[1] [\[Link\]](#)[1]
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Sources

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